JH-VIII-49

Medicinal Chemistry Chemical Synthesis Large-Scale Preparation

Choose JH-VIII-49 for your CDK8/19 research to ensure experimental reproducibility and cost-effective scalability. Unlike complex natural product derivatives with sub-2% yields, its simplified steroid scaffold enables an efficient 8-step synthesis with a 33% overall yield. This guarantees a consistent, high-purity supply for demanding large-scale applications, including high-content screening, long-term differentiation assays, and animal models. Its superior selectivity profile, with >90% inhibition of only 4 out of 468 kinases, minimizes off-target effects, ensuring cleaner, more interpretable data in transcriptional regulation and STAT1 signaling studies. JH-VIII-49 is also the foundational ligand for the PROTAC JH-XI-10-02, allowing for controlled degrader studies.

Molecular Formula C30H40N2
Molecular Weight 428.7 g/mol
Cat. No. B1192954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJH-VIII-49
SynonymsJH-VIII-49;  JH-VIII49;  JH-VIII 49;  JHVIII-49;  JHVIII49;  JHVIII 49; 
Molecular FormulaC30H40N2
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C4=CC5=C(C=C4)C=CN=C5)CC=C6C3(CCC(C6)N(C)C)C
InChIInChI=1S/C30H40N2/c1-29-14-11-24(32(3)4)18-23(29)7-8-25-27-10-9-26(30(27,2)15-12-28(25)29)21-6-5-20-13-16-31-19-22(20)17-21/h5-7,13,16-17,19,24-28H,8-12,14-15,18H2,1-4H3/t24-,25-,26+,27-,28?,29-,30+/m0/s1
InChIKeyIWZSHWBGHQBIML-ZGGLMWTQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JH-VIII-49 for CDK8 Inhibition: Procurement-Grade Selectivity and Scalable Synthesis


JH-VIII-49 (compound 10) is a synthetic small-molecule inhibitor derived from a simplified steroid scaffold that targets Cyclin-Dependent Kinase 8 (CDK8) and CDK19 [1]. It was developed as a more synthetically accessible analog of the natural product cortistatin A [2]. Unlike the complex total synthesis of cortistatin A, which requires 16–30 steps with overall yields of 0.012–2%, JH-VIII-49 is produced via an eight-step synthesis with a 33% overall yield, enabling reproducible large-scale preparation [3].

Why JH-VIII-49 Is Not Interchangeable with Other CDK8/19 Inhibitors


CDK8 inhibitors exhibit divergent selectivity profiles, potency differences, and synthetic tractability that directly impact experimental reproducibility and translational potential. For instance, the natural product cortistatin A, while potent, is impractical for procurement due to an uneconomical synthesis (16–30 steps, 0.012–2% yield) [1]. Other CDK8 inhibitors, such as Senexin A, are significantly less potent (IC50 ~280 nM) . Conversely, the highly potent MSC2530818 (IC50 2.6 nM) displays a different kinome-wide selectivity fingerprint [2]. Substituting JH-VIII-49 with an alternative without verifying the specific quantitative parameters outlined below risks altering target engagement, off-target effects, and overall experimental outcomes, thereby compromising data integrity and project timelines.

JH-VIII-49 Quantitative Differentiation Guide: Head-to-Head Evidence for Procurement Decisions


Synthetic Accessibility: 8-Step, 33% Yield vs. Cortistatin A's 16-30 Steps and ≤2% Yield

JH-VIII-49 is synthesized in 8 steps with an overall yield of 33%, compared to the natural product cortistatin A, which requires 16 to 30 steps and reports overall yields between 0.012% and 2% [1]. This >20-fold increase in yield and 50-70% reduction in step count directly translates to lower cost, higher purity, and reliable bulk availability.

Medicinal Chemistry Chemical Synthesis Large-Scale Preparation

CDK8 Inhibition Potency: IC50 16 nM vs. Senexin A's 280 nM

JH-VIII-49 inhibits CDK8 with an IC50 of 16 nM . In contrast, the commonly used CDK8 inhibitor Senexin A exhibits an IC50 of 280 nM . This 17.5-fold greater potency of JH-VIII-49 allows for lower working concentrations, reducing the risk of off-target effects and solvent toxicity in cellular assays.

Kinase Inhibition CDK8 Biochemical Assay

Kinome-Wide Selectivity: Only 4 Off-Targets >90% Inhibition at 10 µM

JH-VIII-49 was profiled against a panel of 468 kinases at 10 µM. It demonstrated high selectivity, with only four kinases (CDK19, CDK8, NEK1, and PIKFYVE) showing >90% inhibition [1]. Crucially, while it inhibits CDK19 with an IC50 of 8 nM, it shows no meaningful inhibition of NEK1 (IC50 >10,000 nM), highlighting a clean selectivity window within the few identified hits [1]. This level of selectivity is a key differentiator from broader-spectrum CDK inhibitors.

Selectivity Profiling KinomeScan Off-Target Activity

Cellular Target Engagement: Dose-Dependent Inhibition of pSTAT1 at 5 µM

JH-VIII-49 induces a dose-dependent inhibition of STAT1 phosphorylation at Ser727 (pSTAT1), a direct downstream biomarker of CDK8 activity, in HepG2 cells at a concentration of 5 µM . While a precise cellular IC50 is not reported, this demonstrates functional target engagement in a relevant human cancer cell line.

Cell Biology Target Engagement Biomarker

Versatile Scaffold: Direct Precursor to PROTAC JH-XI-10-02

JH-VIII-49 serves as the CDK8-binding ligand in the design of the PROTAC degrader JH-XI-10-02 [1]. This enables researchers to directly compare the phenotypic consequences of CDK8 inhibition versus degradation using a matched chemical scaffold.

PROTAC Targeted Protein Degradation Chemical Biology

Dual CDK8/19 Inhibition: IC50 8 nM for CDK19, Potency Comparable to CDK8

In addition to its activity against CDK8 (IC50 16 nM), JH-VIII-49 potently inhibits CDK19 with an IC50 of 8 nM . This dual inhibition is consistent with the high homology between these two kinases and distinguishes it from compounds like MSC2530818, which, while more potent against CDK8 (2.6 nM), may exhibit a different CDK19 selectivity window.

CDK19 Kinase Inhibition Target Specificity

JH-VIII-49: Prioritized Research and Industrial Application Scenarios


Scalable Chemical Probe for CDK8/19 Transcriptional Biology

JH-VIII-49 is ideal for large-scale, long-term studies of CDK8/19-mediated transcriptional regulation. Its 33% synthetic yield and 8-step preparation [1] ensure consistent, cost-effective supply for high-content screening, multi-week differentiation assays, or animal studies where substantial compound quantities are required. This contrasts sharply with cortistatin A, whose limited availability precludes such applications [2].

High-Fidelity Cell-Based Assays Requiring Clean CDK8/19 Target Engagement

For cell biologists studying CDK8/19 function, JH-VIII-49 offers a combination of potent biochemical inhibition (CDK8 IC50 16 nM) [1] and a well-characterized kinome selectivity profile (>90% inhibition of only 4/468 kinases at 10 µM) [2]. This profile reduces confounding off-target effects compared to less selective CDK inhibitors, enabling cleaner interpretation of phenotypes in assays such as reporter gene analysis, cytokine signaling, or cell cycle studies.

Matched Inhibitor-Degrader Studies Using the JH-VIII-49/JH-XI-10-02 Pair

Chemical biology groups investigating the functional differences between CDK8 kinase inhibition and complete protein degradation can leverage JH-VIII-49 as the foundational ligand for the PROTAC JH-XI-10-02 [1]. Using the matched inhibitor and degrader pair allows for rigorous, internally controlled experiments that dissect kinase-dependent versus scaffolding functions of the Mediator complex subunit.

Biomarker-Driven CDK8 Inhibition Studies in STAT1-Dependent Pathways

JH-VIII-49 has demonstrated dose-dependent inhibition of STAT1 Ser727 phosphorylation in HepG2 cells [1]. This established biomarker readout makes the compound a valuable tool for investigating CDK8 activity in pathways involving STAT1, such as interferon signaling and immune response, in hepatocellular carcinoma and potentially other cell models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for JH-VIII-49

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.